1-[(Azetidin-3-yl)(phenyl)methyl]-1H-1,2,3-triazole
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Overview
Description
1-[(Azetidin-3-yl)(phenyl)methyl]-1H-1,2,3-triazole is a heterocyclic compound that combines the structural features of azetidine, phenyl, and triazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Azetidin-3-yl)(phenyl)methyl]-1H-1,2,3-triazole typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
Formation of Triazole Ring: The triazole ring is often formed via the Huisgen 1,3-dipolar cycloaddition reaction between azides and alkynes.
Coupling of Azetidine and Triazole Rings: The final step involves coupling the azetidine and triazole rings through a suitable linker, often using Suzuki–Miyaura cross-coupling reactions.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-[(Azetidin-3-yl)(phenyl)methyl]-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-[(Azetidin-3-yl)(phenyl)methyl]-1H-1,2,3-triazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(Azetidin-3-yl)(phenyl)methyl]-1H-1,2,3-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Azetidine Derivatives: Compounds containing the azetidine ring, such as azetidine-2-carboxylic acid.
Triazole Derivatives: Compounds containing the triazole ring, such as 1,2,3-triazole.
Phenyl Derivatives: Compounds containing the phenyl ring, such as benzene.
Uniqueness: 1-[(Azetidin-3-yl)(phenyl)methyl]-1H-1,2,3-triazole is unique due to its combination of three distinct rings, which imparts unique chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C12H14N4 |
---|---|
Molecular Weight |
214.27 g/mol |
IUPAC Name |
1-[azetidin-3-yl(phenyl)methyl]triazole |
InChI |
InChI=1S/C12H14N4/c1-2-4-10(5-3-1)12(11-8-13-9-11)16-7-6-14-15-16/h1-7,11-13H,8-9H2 |
InChI Key |
UMXZMJIXZSTZGH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C(C2=CC=CC=C2)N3C=CN=N3 |
Origin of Product |
United States |
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